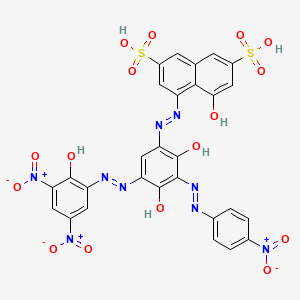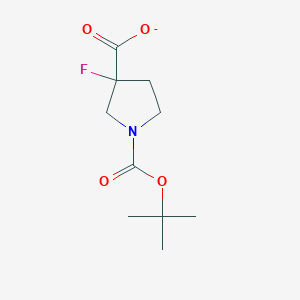![molecular formula C20H10N2O2 B12364473 Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
Quinolino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinacridone is an organic compound widely used as a pigment. It belongs to a family of high-performance pigments known for their exceptional color stability, lightfastness, and resistance to solvents and heat . Quinacridone pigments are commonly used in industrial applications such as automotive coatings, printing inks, and artist paints .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinacridone is typically synthesized from the 2,5-dianilide of terephthalic acid. The process involves the condensation of succinosuccinate esters with aniline, followed by cyclization to form dihydroquinacridone. This intermediate is then oxidized to produce quinacridone . The reaction conditions often include the use of sodium methoxide for cyclic condensation and subsequent acidification .
Industrial Production Methods
In industrial settings, quinacridone pigments are produced through a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Quinacridone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the pigment’s properties and enhancing its performance in different applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinacridone derivatives, which exhibit different hues and properties. For example, the γ crystal modification of unsubstituted quinacridone provides a strong red shade, while the β phase offers a maroon shade .
Scientific Research Applications
Quinacridone pigments have a wide range of scientific research applications:
Chemistry: Used as photocatalysts in organic reactions and for the synthesis of advanced materials.
Biology: Employed in fluorescence microscopy and as markers in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the production of high-performance coatings, inks, and plastics.
Mechanism of Action
The mechanism of action of quinacridone involves its interaction with light and other electromagnetic radiation. Quinacridone derivatives exhibit intense fluorescence and high carrier mobility, making them suitable for applications in photochemistry and photoelectrochemical processes . The molecular targets and pathways involved include the absorption of visible light and the subsequent generation of excited states, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phthalocyanines: Another class of high-performance pigments known for their stability and vibrant colors.
Azo Pigments: Widely used in industrial applications but generally less stable than quinacridone pigments.
Uniqueness
Quinacridone pigments are unique due to their exceptional color stability, lightfastness, and resistance to solvents and heat . These properties make them superior to many other pigments, including azo pigments, which are more prone to degradation .
Properties
Molecular Formula |
C20H10N2O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H |
InChI Key |
ZJDQEEYSMBGACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=NC5=CC=CC=C5C(=O)C4=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)


![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)





![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)

